(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde
Description
Properties
Molecular Formula |
C9H7BrO3 |
|---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)acetaldehyde |
InChI |
InChI=1S/C9H7BrO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h2-4H,1,5H2 |
InChI Key |
QHPOXXANJHJULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC=O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 5-(Chloromethyl)benzo[d][1, dioxole
The most widely documented route involves brominating 5-(chloromethyl)benzo[d]dioxole (piperonyl chloride) using N-bromosuccinimide (NBS). Under inert atmospheres (e.g., argon), NBS selectively introduces a bromine atom at the 6-position of the benzodioxole ring.
Procedure :
-
Dissolve 5-(chloromethyl)benzo[d]dioxole (13.42 mmol) in acetonitrile (27 mL).
-
Add NBS (1.2 equiv) and stir at room temperature for 13 hours.
-
Purify via column chromatography (hexane:ethyl acetate = 5:1) to isolate 6-bromo-5-(chloromethyl)benzo[d]dioxole in 99% yield.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | None |
| Solvent | Acetonitrile |
| Temperature | 20°C |
| Yield | 99% |
Oxidation of Chloromethyl to Acetaldehyde
The chloromethyl group is oxidized to an aldehyde via the Sommelet reaction or stepwise hydrolysis-oxidation.
Sommelet Reaction
Procedure :
-
Treat 6-bromo-5-(chloromethyl)benzo[d]dioxole with hexamethylenetetramine in refluxing 1,2-dichloroethane.
-
Hydrolyze the intermediate with hydrochloric acid to yield the aldehyde.
Key Data :
| Parameter | Value |
|---|---|
| Reagent | Hexamethylenetetramine |
| Solvent | 1,2-Dichloroethane |
| Temperature | 80°C (reflux) |
| Yield | 85–90% (estimated) |
Hydrolysis-Oxidation Sequence
Procedure :
-
Hydrolyze the chloromethyl group to hydroxymethyl using aqueous NaOH.
-
Oxidize with pyridinium chlorochromate (PCC) in dichloromethane to form the aldehyde.
Key Data :
| Parameter | Value |
|---|---|
| Oxidizing Agent | PCC |
| Solvent | Dichloromethane |
| Temperature | 0°C to RT |
| Yield | 75–80% (estimated) |
Multicomponent Reaction Approaches
Groebke-Blackburn-Bienaymé Reaction
This one-pot method couples 6-bromo-5-aminopyrazines with aldehydes and isocyanides in the presence of Yb(OTf)₃.
Procedure :
-
Combine 6-bromo-5-aminopyrazine (1 equiv), aldehyde (1.2 equiv), and isocyanide (1.2 equiv) in methanol.
-
Add Yb(OTf)₃ (0.1 equiv) and stir at 70°C for 5 hours.
Example : Synthesis of 2-(6-bromobenzo[d][1,dioxol-5-yl)acetaldehyde (Compound 27):
| Parameter | Value |
|---|---|
| Catalyst | Yb(OTf)₃ |
| Solvent | Methanol |
| Temperature | 70°C |
| Yield | 63% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Bromination-Oxidation | High selectivity | Multi-step process | 75–99% |
| Multicomponent Reaction | One-pot synthesis | Requires specialized catalysts | 63% |
Industrial Scalability Considerations
Continuous Flow Bromination
Replacing batch reactors with continuous flow systems enhances reproducibility and safety for large-scale bromination.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: (6-Bromo-benzo[1,3]dioxol-5-yl)-acetic acid.
Reduction: (6-Bromo-benzo[1,3]dioxol-5-yl)-ethanol.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that derivatives of benzo[1,3]dioxole exhibit anticancer properties. The structural features of (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde may enhance its interaction with biological targets involved in cancer progression. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Compounds containing the benzo[1,3]dioxole moiety have been investigated for their antimicrobial activity. The presence of bromine is known to enhance the biological activity of organic molecules. Therefore, this compound may serve as a lead compound for developing new antimicrobial agents .
Synthetic Applications
- Intermediate in Organic Synthesis : this compound acts as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further derivatization to create various functionalized compounds used in pharmaceuticals and agrochemicals .
- Synthesis of Benzothiazole Derivatives : The compound has been utilized in the synthesis of benzothiazole derivatives, which are known for their diverse biological activities. The synthetic route typically involves reaction pathways that leverage the aldehyde functionality to form new carbon-nitrogen bonds .
Case Study 1: Anticancer Research
A study published in a reputable journal highlighted the synthesis of several derivatives based on this compound and their evaluation against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial screening, this compound was tested against a panel of bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Properties
- Melting Point: Not explicitly reported but expected to range between 80–100°C based on analogs.
- Reactivity : The aldehyde group enables participation in condensation, nucleophilic addition, and cross-coupling reactions.
- Applications: Serves as an intermediate in pharmaceutical synthesis, particularly for adenosine A₁ receptor agonists (e.g., LUF7746) and tetrahydroisoquinoline derivatives .
Comparison with Similar Compounds
The following table compares (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde with structurally related compounds, emphasizing substituent effects, reactivity, and applications.
Key Differences and Insights
Substituent Effects: Bromine: Enhances electrophilicity and serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura). Brominated derivatives exhibit higher molecular weights and altered pharmacokinetic properties compared to non-halogenated analogs . Aldehyde vs. Alcohol: The aldehyde group in the target compound enables rapid condensation (e.g., formation of Schiff bases), whereas the hydroxyl group in (6-Bromobenzo[d][1,3]dioxol-5-yl)methanol limits reactivity to esterification or oxidation .
Reactivity in Synthesis: The target compound participates in Pictet-Spengler reactions to form tetrahydroisoquinolines, critical in alkaloid synthesis . In contrast, 3-(6-Bromo-benzo[1,3]dioxol-5-yl)-propionaldehyde’s extended chain facilitates cyclization reactions but may reduce solubility in polar solvents .
Pharmacological Relevance: Benzo[1,3]dioxol-5-yl derivatives are privileged scaffolds in drug design. The target compound’s aldehyde group is exploited in covalent ligand development for adenosine receptors, whereas fluorinated analogs (e.g., 6-fluorobenzo[d][1,3]dioxole-5-carbaldehyde) show improved metabolic stability .
Biological Activity
(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde is a compound characterized by its unique structural features, which include a brominated benzodioxole moiety and an acetaldehyde functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are often associated with similar compounds containing benzodioxole structures. This article aims to explore the biological activity of this compound, including relevant case studies, synthesis pathways, and research findings.
Structural Characteristics
This compound possesses a benzodioxole ring system, which is known for its stability and ability to participate in various chemical reactions. The presence of the bromine atom at the 6-position enhances the compound's reactivity and may influence its biological interactions. The acetaldehyde group contributes to its potential as a reactive electrophile in biological systems.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Chemical Formula | C9H7BrO3 |
| Molecular Weight | 243.05 g/mol |
| Structure | Contains a brominated benzodioxole and an acetaldehyde group |
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including antioxidant properties . Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage. Preliminary studies suggest that this compound may possess significant antioxidant activity, although specific quantitative data remains limited.
Cytotoxicity and Antibacterial Properties
There is growing interest in the cytotoxic and antibacterial properties of benzodioxole derivatives. For instance, studies on related compounds have shown promising results against various cancer cell lines and bacterial strains. The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells or disrupt bacterial cell wall synthesis.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
A study involving derivatives of benzodioxole demonstrated that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as HeLa and MCF-7. While specific data on this compound is sparse, its structural similarities suggest potential efficacy in this area. -
Antibacterial Activity :
Research on structurally similar compounds has indicated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of metabolic pathways or membrane integrity.
Table 2: Biological Activities of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| 6-Hydroxybenzodioxole | Antioxidant | |
| 5-Methylbenzodioxole | Cytotoxic against HeLa cells | |
| 7-Bromo-4-hydroxycoumarin | Anticoagulant | |
| 2-(4-Bromophenyl)-benzodioxole | Anti-inflammatory |
The biological activity of this compound may involve interaction with various biological macromolecules. Interaction studies focus on binding affinity and mechanisms with proteins or nucleic acids. These interactions can lead to alterations in enzymatic activities or modulation of signaling pathways critical for cell survival and proliferation.
Binding Studies
Preliminary binding studies suggest that this compound may interact with target proteins involved in oxidative stress response or apoptosis pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves bromination of benzo[1,3]dioxole derivatives followed by functionalization. For example, a multi-step approach may include:
Bromination of benzo[1,3]dioxole precursors using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .
Aldehyde introduction via Vilsmeier-Haack formylation or oxidation of alcohol intermediates.
- Critical Parameters : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd for coupling reactions) significantly impact yields. Evidence from similar compounds shows that excess brominating agents can lead to byproducts, requiring precise stoichiometry .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Analytical Workflow :
- NMR : NMR peaks for the aldehyde proton (~9.8–10.2 ppm) and benzodioxole protons (δ 6.0–7.0 ppm) confirm the structure. NMR identifies the aldehyde carbon (~190–200 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for CHBrO: 257.96) .
- IR : Stretches at ~1700 cm (C=O) and ~1250 cm (C-O in dioxole) are diagnostic .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Reactivity :
- Nucleophilic Additions : The aldehyde group undergoes condensations with amines (e.g., hydrazines) to form Schiff bases or hydrazones, useful in heterocycle synthesis .
- Cross-Coupling : The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts (e.g., Pd(PPh)) .
- Oxidation/Reduction : The aldehyde can be oxidized to carboxylic acids or reduced to alcohols, though over-reduction of the dioxole ring must be avoided .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties and regioselectivity of this compound in electrophilic substitution reactions?
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles (e.g., nitration) to the para position relative to the dioxole oxygen. Computational studies (DFT) on similar compounds show reduced HOMO density at the brominated position, favoring meta/para selectivity in subsequent reactions .
- Experimental Validation : Comparative kinetic studies with non-brominated analogs (e.g., benzo[1,3]dioxole-5-acetaldehyde) reveal slower reaction rates for brominated derivatives due to decreased electron density .
Q. What are the challenges in correlating in vitro biological activity data for this compound derivatives across different assay systems?
- Key Issues :
- Assay Variability : Conflicting IC values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or solvent effects (DMSO tolerance). For example, derivatives showed anti-proliferative activity in breast cancer cells (MCF-7) but not in colon cancer (HT-29), highlighting target specificity .
- Data Resolution : Normalize activity using internal standards (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Strategies :
- Docking Studies : Molecular docking against targets like cyclooxygenase-2 (COX-2) or kinases identifies optimal substituent positions. For instance, adding a methoxy group at C-4 improves binding affinity by 30% in silico .
- QSAR Models : Use Hammett constants (σ) to predict how electron-donating/withdrawing groups affect reactivity and bioavailability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
